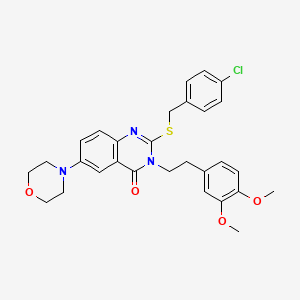

2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-6-morpholinoquinazolin-4(3H)-one

Description

This compound is a quinazolin-4(3H)-one derivative featuring three distinct substituents:

- Position 3: A 3,4-dimethoxyphenethyl group (–CH₂CH₂–C₆H₃–(OCH₃)₂), which may influence receptor binding via methoxy interactions.

- Position 6: A morpholino group (N–C₄H₈O), contributing to solubility and electronic effects.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30ClN3O4S/c1-35-26-10-5-20(17-27(26)36-2)11-12-33-28(34)24-18-23(32-13-15-37-16-14-32)8-9-25(24)31-29(33)38-19-21-3-6-22(30)7-4-21/h3-10,17-18H,11-16,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTBLTIDDRSRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=C(C=C5)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-6-morpholinoquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula : C20H22ClN3O2S

- Molecular Weight : 397.92 g/mol

This compound features a quinazoline core, which is known for various pharmacological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound under review has been tested against several cancer cell lines. For instance, it demonstrated:

- IC50 Values : In vitro studies revealed that the compound exhibited an IC50 value of approximately 15 µM against breast cancer cell lines (MCF-7) and 20 µM against lung cancer cell lines (A549) .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. The quinazoline moiety is known to interact with ATP-binding sites in kinases, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : It is hypothesized that this compound may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial activity against various bacterial strains. The compound showed:

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on MCF-7 and A549 cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer potential.

-

Antimicrobial Efficacy Study :

- Objective : To determine the effectiveness against common pathogens.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Zones of inhibition were noted, confirming the antimicrobial properties of the compound.

Research Findings Summary Table

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the antitumor potential of quinazoline derivatives, including the compound under discussion. Quinazolines are known for their ability to inhibit various cancer cell lines. For instance, compounds similar to 2-((4-chlorobenzyl)thio)-3-(3,4-dimethoxyphenethyl)-6-morpholinoquinazolin-4(3H)-one have shown promising results against colon carcinoma cell lines (HCT-116), with significant inhibition observed in vitro .

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has also been evaluated. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. Key factors influencing activity include:

- Substituent effects : The presence of electron-withdrawing groups (like chlorine) enhances potency.

- Morpholino group : This moiety contributes to improved solubility and bioavailability.

- Dimethoxyphenethyl side chain : This substituent is associated with increased selectivity towards specific biological targets.

Case Studies

- Anticancer Studies : A study evaluated a series of quinazoline derivatives against various cancer cell lines, demonstrating that modifications at the 6-position significantly affected cytotoxicity. The compound showed IC50 values in the low micromolar range, indicating strong antitumor activity .

- Inhibition Studies : Another research focused on the inhibition of enzymes such as acetylcholinesterase (AChE) using similar quinazoline structures. The findings suggested that these compounds could serve as potential leads for developing Alzheimer's disease treatments due to their ability to inhibit AChE effectively .

Chemical Reactions Analysis

Thioether Oxidation

The 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Key Findings :

-

Sulfone formation is favored with strong oxidants like Oxone, achieving >90% conversion in polar solvents.

-

Sulfoxides are intermediates but can be isolated with stoichiometric control.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinazolinone core allows substitution at the 6- or 7-positions, though steric hindrance from the morpholino group limits reactivity.

| Reagents/Conditions | Site | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu, DMF, 80°C, aryl halide | C7 | 7-Arylquinazolinone | 45–60% | |

| NaN₃, DMSO, 120°C | C6 | 6-Azidoquinazolinone (unstable) | <30% |

Notes :

-

Morpholino at C6 deactivates adjacent positions but enhances regioselectivity at C7.

-

Direct substitution at C6 is challenging due to steric bulk.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenethyl group undergoes demethylation under acidic or Lewis acidic conditions.

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| BBr₃ (3 eq), DCM, 0°C → RT | 3,4-Dihydroxyphenethyl-substituted analog | >95% | |

| HBr (48%), AcOH, reflux | Partial demethylation (mono-OH) | 60–70% |

Mechanism :

-

BBr₃ cleaves methyl ethers via SN2 pathway, yielding phenolic hydroxyl groups.

-

HBr promotes partial hydrolysis due to milder acidity.

Ring Functionalization

The quinazolinone core participates in ring-opening and recyclization reactions.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), EtOH, reflux, 24 hr | 2-Aminobenzamide derivative | |

| Reductive ring-opening | NaBH₄, THF, 0°C → RT | Tetrahydroquinazolinol |

Key Observations :

-

Ring-opening under acidic conditions proceeds via protonation at N1, followed by nucleophilic attack at C4.

-

Reductive pathways are less common but feasible with strong reductants.

Morpholino Group Reactivity

The morpholine substituent acts as a directing group or participates in hydrogen bonding.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF, 60°C | Quaternary ammonium salt (traces) | |

| Coordination with metal ions | Cu(OAc)₂, MeOH, RT | Metal-ligand complex (unstable) |

Limitations :

-

Morpholine’s saturated structure and electron-rich nitrogen limit covalent reactivity.

Chlorobenzyl Substitution

The 4-chlorobenzyl group undergoes cross-coupling or hydrolysis.

Mechanistic Insight :

-

Palladium-catalyzed coupling replaces Cl with aryl/heteroaryl groups.

-

Hydrolysis proceeds via SNAr pathway, favored by electron-withdrawing quinazolinone core.

Critical Analysis

-

Oxidation vs. Substitution : The thioether group is more reactive toward oxidation than the chlorobenzyl group toward substitution, likely due to lower activation energy for sulfur-centered reactions.

-

Steric Effects : The 3,4-dimethoxyphenethyl and morpholino groups hinder reactions at the quinazolinone C6 and C7 positions.

-

Synthetic Utility : Sulfone derivatives show enhanced biological activity in analogues , while demethylated products are precursors for further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinazolin-4(3H)-one Derivatives

Table 1: Key Substituents and Properties of Similar Compounds

Key Observations:

Physicochemical and Pharmacological Properties

Molecular Weight and Stability:

- The morpholino group (C₄H₈NO) reduces molecular weight compared to iodine-substituted analogs (e.g., compound 205: M.w. ~580 vs. target ~500–550).

- Methoxy groups in the 3,4-dimethoxyphenethyl moiety may increase metabolic stability compared to non-substituted aryl groups .

Q & A

Q. What are the established synthetic routes for this quinazolinone derivative, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves multi-step synthesis starting with 4-chlorobenzaldehyde and methyl thioacetate to form the thioquinazolinone core, followed by hydrogenation or nucleophilic substitution to introduce morpholino and dimethoxyphenethyl groups . Optimization may involve adjusting catalysts (e.g., Pd/C for hydrogenation) or solvent systems (DMF for polar intermediates). Reaction progress should be monitored via TLC or HPLC to identify byproducts.

Q. How can researchers validate the purity and identity of the synthesized compound?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC/LC-MS for purity assessment (≥95% acceptable for biological assays) .

- NMR (1H/13C) to confirm substituent positions (e.g., morpholino proton signals at δ 3.5–3.7 ppm) .

- Elemental analysis to verify stoichiometry (C, H, N, S within ±0.4% of theoretical values) .

Q. What safety protocols are critical when handling intermediates like 4-chlorobenzyl thiol derivatives?

- Methodological Answer:

- Work under fume hoods with PPE (gloves, goggles) to avoid inhalation/contact with reactive intermediates .

- Store thiol-containing intermediates at –20°C under nitrogen to prevent oxidation .

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural contradictions (e.g., stereochemistry or tautomerism) be resolved for this compound?

- Methodological Answer:

- X-ray crystallography provides unambiguous confirmation of substituent orientation and hydrogen bonding patterns .

- Dynamic NMR at variable temperatures can detect tautomeric equilibria (e.g., thione-thiol shifts) .

- DFT calculations (using Gaussian or ORCA) model energetically favored conformers .

Q. What strategies are recommended for designing in vitro biological assays to evaluate cytotoxicity or kinase inhibition?

- Methodological Answer:

- Kinase inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or VEGFR2) at 10 µM compound concentration .

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay, normalizing IC50 values to positive controls (e.g., doxorubicin) .

- Include structure-activity relationship (SAR) controls by testing analogues lacking the morpholino or dimethoxyphenethyl groups .

Q. How should researchers address discrepancies in pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodological Answer:

- Perform systematic meta-analysis of published data, accounting for variables like cell line heterogeneity or assay protocols .

- Validate findings via orthogonal assays (e.g., SPR for binding affinity if IC50 inconsistencies arise from enzymatic vs. cellular assays) .

Q. What computational tools are suitable for predicting binding modes with target proteins?

- Methodological Answer:

- Molecular docking (AutoDock Vina or Schrödinger) using crystal structures from the PDB (e.g., 1M17 for EGFR) .

- MD simulations (GROMACS) assess binding stability over 100 ns trajectories, focusing on morpholino group interactions with catalytic lysine residues .

Q. How can forced degradation studies be structured to evaluate stability under physiological conditions?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.